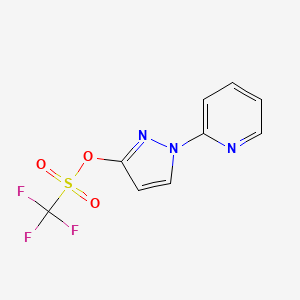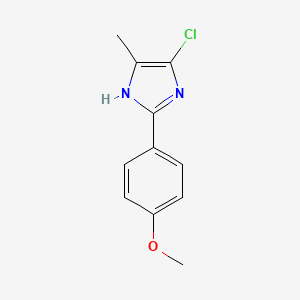![molecular formula C14H9ClN2O2 B8580955 Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate](/img/structure/B8580955.png)
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate is a chemical compound with the molecular formula C14H9ClN2O2 It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate typically involves the reaction of 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromobenzo[c][2,6]naphthyridine-8-carboxylate
- Methyl 5-fluorobenzo[c][2,6]naphthyridine-8-carboxylate
- Methyl 5-iodobenzo[c][2,6]naphthyridine-8-carboxylate
Uniqueness
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C14H9ClN2O2 |
|---|---|
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c1-19-14(18)8-2-3-9-11-7-16-5-4-10(11)13(15)17-12(9)6-8/h2-7H,1H3 |
Clave InChI |
XCRKEOCRHSQXHV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C3=C(C=CN=C3)C(=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)





![4-[1-(4-iodophenyl)-1,2-dimethylpropyl]Phenol](/img/structure/B8580930.png)

![6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide](/img/structure/B8580957.png)



